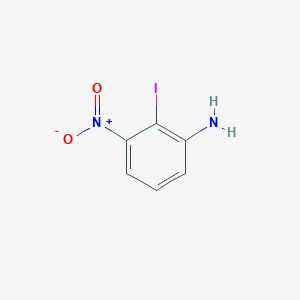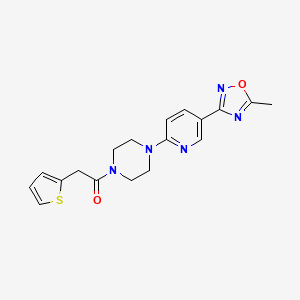
2-(((5-氯-2-甲氧基苯基)氨基)甲基)异吲哚啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the isoindoline-1,3-dione core structure, along with the 5-chloro-2-methoxyphenyl group, imparts unique chemical and biological properties to this compound.
科学研究应用
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
作用机制
Target of Action
The primary targets of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione are likely to be multiple receptors due to the indole scaffold present in the compound . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It’s suggested that the compound interacts with its targets (receptors) and induces changes that lead to its biological effects . The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .
Biochemical Pathways
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound was tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
One of the isoindoline derivatives tested was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
生化分析
Biochemical Properties
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it binds with high affinity . This interaction is significant as it can modulate the receptor’s activity, potentially influencing neurological processes. Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its broad-spectrum biological activities.
Cellular Effects
The effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D2 can alter cell signaling pathways, affecting neurotransmission and other cellular processes . Furthermore, this compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications, particularly in neurological disorders.
Molecular Mechanism
The molecular mechanism of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For instance, its binding to the dopamine receptor D2 involves interactions with specific amino acid residues at the receptor’s allosteric binding site . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission through its interaction with the dopamine receptor D2 . At higher doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or other negative outcomes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe and effective use in clinical settings.
Metabolic Pathways
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with the dopamine receptor D2 can affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, the compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence its biological activity.
Transport and Distribution
The transport and distribution of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific tissues or compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the dopamine receptor D2 suggests that it may localize to regions of the cell where this receptor is abundant, such as the plasma membrane or specific intracellular compartments. This localization can influence the compound’s activity and its overall effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step involves the preparation of the 5-chloro-2-methoxyaniline intermediate, which is then reacted with maleic anhydride under controlled conditions to form the desired isoindoline-1,3-dione derivative. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
相似化合物的比较
Similar Compounds
- 3,4-Pyridinedicarboximide
- Phthalimide
- N-Substituted isoindoline-1,3-dione derivatives
Uniqueness
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities .
属性
IUPAC Name |
2-[(5-chloro-2-methoxyanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-13(14)18-9-19-15(20)11-4-2-3-5-12(11)16(19)21/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNRGKZUKYVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)
![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2514681.png)



![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2514686.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2514690.png)
![2-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B2514696.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)
